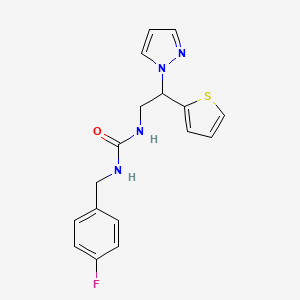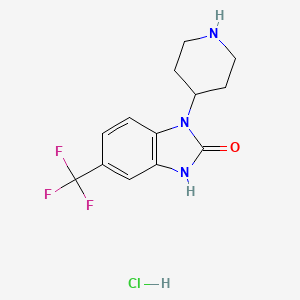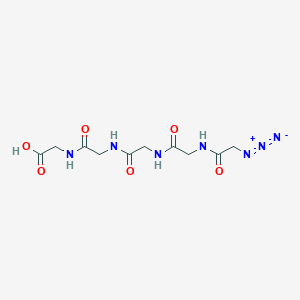![molecular formula C18H22N4O5S B2741521 8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-92-9](/img/structure/B2741521.png)
8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a sulfonyl group, and a triazaspiro[4.5]decane-2,4-dione moiety . It’s likely that this compound has been synthesized for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as catalytic hydrogenation, oxidation, and various types of condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups and a spirocyclic system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with various chemical reagents .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound belongs to the hydantoin class, which has been associated with a wide range of therapeutic applications. Hydantoins, particularly 5,5-substituted derivatives, are known for their anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities . The unique substitutions on the hydantoin ring of this compound could be explored for novel pharmacological activities.
Neurological Disorder Treatment
Hydantoins like phenytoin have been used for over 70 years to treat epilepsy and neuropathic pain due to their regulatory effects on the central nervous system (CNS) . The specific substitutions on this compound could be investigated for potential enhancements in treating such neurological disorders.
Cancer Therapeutics
Some hydantoins exhibit anticancer properties. The acetylindolinyl group in this compound might interact with cancer cell lines in unique ways, providing a new avenue for cancer treatment research .
Anti-Inflammatory Applications
The sulfonyl group attached to the indolinyl moiety could imply potential anti-inflammatory effects. This could be particularly useful in the development of treatments for chronic inflammatory diseases .
Skeletal Muscle Research
Compounds like dantrolene affect calcium release in skeletal muscles and are used to treat conditions like malignant hyperthermia . The triazaspirodecane structure of this compound could be studied for similar or improved effects on muscle physiology.
Agricultural Chemistry
Spirotetramat, a related compound, is used as an insecticide due to its two-way systemic action in plants . The structural similarities suggest that this compound could be researched for pest control applications in agriculture.
Synthetic Methodology Development
The synthesis of this compound involves a multi-step process that can be optimized for better yields and cost-effectiveness. This research can contribute to the field of synthetic organic chemistry .
Biological Process Studies
Due to its unique structure, this compound can be used to study various biological processes. It could serve as a tool in understanding the interaction between small molecules and biological systems, potentially leading to the development of novel pharmaceuticals.
Wirkmechanismus
Mode of Action
Similar compounds have been studied for their anticonvulsant activity . These compounds interact with their targets, leading to changes that can help control seizures. The exact nature of these interactions and the resulting changes for the specific compound are yet to be determined.
Biochemical Pathways
Related compounds have been shown to have anticonvulsant activity, suggesting that they may affect neuronal signaling pathways . The downstream effects of these interactions could include reduced neuronal excitability and prevention of seizure activity.
Result of Action
Based on the anticonvulsant activity of related compounds, it can be hypothesized that the compound may help in controlling seizures by reducing excessive neuronal discharge .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12(23)22-8-5-13-11-14(3-4-15(13)22)28(26,27)21-9-6-18(7-10-21)16(24)20(2)17(25)19-18/h3-4,11H,5-10H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFXEACDQVUUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC4(CC3)C(=O)N(C(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2741441.png)
![2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2741442.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2741443.png)
![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)
![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)


![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)
![Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate](/img/structure/B2741456.png)
![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)